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4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl-

Cat. No.: B12650994
CAS No.: 6051-88-3
M. Wt: 272.3 g/mol
InChI Key: KUHLNOSGIHMGFS-UHFFFAOYSA-N
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Description

Overview of Flavonoid and Pyran-Based Heterocycles in Academic Inquiry

Flavonoids represent a vast and diverse group of naturally occurring polyphenolic compounds characterized by a C6-C3-C6 skeleton, which typically consists of two benzene (B151609) rings linked by a three-carbon chain that forms a heterocyclic pyran ring. youtube.com These compounds are ubiquitous in the plant kingdom and are renowned for their wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov The academic inquiry into flavonoids is driven by their potential applications in medicinal chemistry and materials science. nih.gov

Similarly, pyran-based heterocycles, which are organic compounds containing a six-membered ring with one oxygen atom, are fundamental building blocks in numerous natural products and synthetic molecules of pharmaceutical importance. The pyran ring is a core component of structures like coumarins, xanthones, and various alkaloids, contributing significantly to their bioactivity. nih.gov Research in this area is continually expanding, with a focus on developing novel synthetic methodologies and exploring the therapeutic potential of new pyran derivatives.

Historical Context of Naphthopyran Chemistry

The study of naphthopyrans, which are characterized by a naphthalene (B1677914) ring system fused to a pyran ring, has a rich history rooted in the investigation of photochromic materials. These compounds exhibit the remarkable ability to change color upon exposure to light and revert to their original state in its absence. This photochromic behavior, first observed in the mid-20th century, has propelled extensive research into the synthesis and properties of various naphthopyran isomers. nih.gov Historically, the synthesis of naphthopyrans has involved acid-catalyzed reactions of naphthols with propargyl alcohols, a method that has been refined over the decades to improve yields and introduce diverse functionalities. nih.gov

Significance of the 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- Scaffold in Modern Organic Chemistry and Related Disciplines

The 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- scaffold, also known as γ-naphthoflavone, is a synthetic flavonoid that has garnered significant attention in modern organic and medicinal chemistry. nih.govmdpi.com Its rigid, planar structure and extended π-system impart unique photophysical and biological properties. This scaffold is a prominent member of the naphthoflavone class of compounds, which are recognized for their potent interactions with various biological targets. rsc.org

In contemporary research, this scaffold serves as a valuable tool for probing enzyme activity and as a lead structure for the development of new therapeutic agents. rsc.org For instance, naphthoflavones have been extensively studied as modulators of cytochrome P450 enzymes, which are crucial in drug metabolism. rsc.org Furthermore, the structural framework of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- is being explored in the design of novel materials with specific optical and electronic properties. Its significance lies in its versatility as a molecular platform for a wide range of scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12O2 B12650994 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- CAS No. 6051-88-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6051-88-3

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

2-phenylbenzo[g]chromen-4-one

InChI

InChI=1S/C19H12O2/c20-17-12-18(13-6-2-1-3-7-13)21-19-11-15-9-5-4-8-14(15)10-16(17)19/h1-12H

InChI Key

KUHLNOSGIHMGFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC4=CC=CC=C4C=C3O2

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations of 4h Naphtho 2,3 B Pyran 4 One, 2 Phenyl

Established Synthetic Routes to the 4H-Naphtho[2,3-b]pyran-4-one, 2-phenyl- Core Structure

The construction of the fundamental 4H-naphtho[2,3-b]pyran-4-one skeleton, featuring a phenyl group at the 2-position, is achieved through several established chemical methodologies. These routes are critical for accessing this class of compounds for further study and application.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer a highly efficient approach for the synthesis of complex molecular architectures, such as the naphthopyranone core, in a single pot operation. nih.govresearchgate.net These reactions are prized for their atom economy, reduction in waste, and simplified procedures. nih.govgrowingscience.com A prominent strategy for synthesizing related naphthopyran structures involves the one-pot, three-component condensation of a naphthol derivative, an aldehyde, and an active methylene (B1212753) compound. google.com

For instance, the reaction of 2-naphthol (B1666908), an aromatic aldehyde (like benzaldehyde), and malononitrile (B47326) in the presence of a suitable catalyst can yield the corresponding 2-amino-4-phenyl-4H-naphthopyran-3-carbonitrile. google.com This highlights a common MCR pathway where the pyran ring is constructed from three separate components, incorporating the phenyl group via the aldehyde. The versatility of MCRs allows for the generation of a diverse library of pyran-based heterocycles by varying the initial reactants. researchgate.netsharif.edu

Cyclization Reactions and Precursor Chemistry

The formation of the naphthopyranone ring system fundamentally relies on cyclization reactions, where a linear precursor molecule is transformed into the final heterocyclic structure. The precursors for 2-phenyl-4H-naphtho[2,3-b]pyran-4-one typically consist of a naphthalene-based scaffold and a phenyl-containing three-carbon unit.

A common precursor is 2-hydroxy-1,4-naphthoquinone (B1674593), which can undergo reactions with various reagents to form the fused pyran ring. beilstein-journals.org Another key pathway involves the reaction of a naphthol, such as 2-naphthol, with a pre-formed Michael acceptor. For example, the reaction between 2-naphthol and benzylidenemalononitrile (B1330407) (formed from benzaldehyde (B42025) and malononitrile) is a classic route. google.com The reaction mechanism often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the naphthol to the activated double bond of the resulting intermediate. The final step is an intramolecular cyclization, where the hydroxyl group of the naphthol attacks a nitrile or ester group, followed by tautomerization to yield the stable pyran ring.

Catalytic Approaches in Core Synthesis

The choice of catalyst is paramount in directing the synthesis of the 4H-Naphtho[2,3-b]pyran-4-one core, influencing reaction rates, yields, and conditions. Both base and acid catalysts are widely employed, and there is growing interest in biocatalytic methods.

Base catalysis is a cornerstone for the synthesis of pyran systems. Organic bases like piperidine (B6355638) are frequently used to facilitate the condensation and cyclization steps. acs.orgnih.gov It is particularly effective in the three-component reaction of a naphthol, an aldehyde, and malononitrile, often conducted in an organic solvent like ethanol (B145695) at ambient temperatures. google.com

Inorganic bases are also utilized. Heterogeneous catalysts, such as potassium hydroxide (B78521) loaded onto calcium oxide (KOH/CaO), have emerged as a green and efficient option. researchgate.netgrowingscience.com This solid base catalyst is effective for one-pot MCRs to produce 4H-pyran derivatives under solvent-free conditions at elevated temperatures (e.g., 60 °C). researchgate.netgrowingscience.com The catalyst offers advantages such as high yields (often exceeding 90%), reduced reaction times, low cost, and ease of separation and recyclability. growingscience.comresearchgate.net The optimal loading of KOH on the CaO support is crucial for catalytic activity, with studies showing that 20% KOH loading provides the best results. growingscience.com

Table 1: Comparison of Base-Catalyzed Methods for Pyran Synthesis
CatalystTypical ReactantsKey AdvantagesReaction ConditionsReference
Piperidine2-Naphthol, Aromatic Aldehyde, MalononitrileMild conditions, effective for MCRsEthanol, Room Temperature google.comnih.gov
KOH loaded CaOAromatic Aldehyde, Malononitrile, Ethyl AcetoacetateHigh yield, solvent-free, reusable catalyst, environmentally friendly60 °C, Solvent-free researchgate.netgrowingscience.com

Acid catalysts provide an alternative route for naphthopyran synthesis. Methanesulfonic acid (CH₃SO₃H) has been identified as a novel and efficient catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromenes from aromatic aldehydes, malononitrile, and naphthols. This organocatalyst is noted for promoting the reaction under reflux conditions in acetonitrile, leading to high yields. The proposed mechanism involves the acid catalyzing the initial Knoevenagel condensation and the subsequent cyclization. Methanesulfonic acid is considered an environmentally benign option due to its low toxicity and biodegradability.

Ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) is another versatile reagent that can function as a Lewis acid catalyst in various organic transformations, including the synthesis of heterocyclic compounds. rsc.orgias.ac.in While often employed as a one-electron oxidant, its Lewis acidity is effective in activating carbonyl groups, facilitating C-C bond formation in multi-component reactions. ias.ac.inresearchgate.net CAN has been successfully used in one-pot syntheses of related heterocycles like 2-arylbenzothiazoles and 2,4,5-triaryl-1H-imidazoles, typically using 10 mol% of the catalyst in an alcohol solvent at room temperature or slightly elevated temperatures. ias.ac.inmdpi.com Its applicability to naphthopyran synthesis lies in its ability to catalyze the condensation and cyclization steps efficiently. researchgate.net

Table 2: Overview of Acid-Catalyzed Methods for Naphthopyran and Related Heterocycle Synthesis
CatalystReaction TypeKey AdvantagesTypical ConditionsReference
Methanesulfonic AcidOne-pot, three-component synthesis of 2-amino-4H-chromenesHigh yields, clean reaction, environmentally friendly catalystAcetonitrile, Reflux
Ceric Ammonium Nitrate (CAN)One-pot multi-component synthesis of heterocyclesLow toxicity, high reactivity, mild conditions, functions as a Lewis acidEthanol, Room Temperature ias.ac.inresearchgate.net

The field of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While direct enzymatic synthesis of 2-phenyl-4H-naphtho[2,3-b]pyran-4-one is not extensively documented, related enzymatic transformations provide a proof of concept. For example, the biosynthesis of flavonoids, which share the benzopyranone core, involves the enzyme chalcone (B49325) isomerase (CHI), which catalyzes the stereoselective cyclization of chalcones into flavanones. nih.gov

Furthermore, catalysts like Baker's yeast have been noted for their use in synthesizing 4H-pyran derivatives. researchgate.net The development of artificial enzymes and the use of whole-cell biocatalysts are emerging areas that could be applied to this synthesis. chemrxiv.org For instance, engineered E. coli cells can be used for the biocatalytic production of aromatic aldehydes, which are key precursors for the naphthopyranone structure. chemrxiv.org These biomimetic and biocatalytic approaches represent a promising future direction for the enantioselective and sustainable synthesis of complex pyran-based molecules. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, offering a versatile strategy for the synthesis of aryl-substituted pyran systems. Although direct palladium-catalyzed synthesis of the parent 2-phenyl-4H-naphtho[2,3-b]pyran-4-one is not extensively documented, related methodologies for analogous structures like thioflavones (2-aryl-4H-thiochromen-4-ones) highlight the potential of this approach. A concise and efficient cross-coupling strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and various arylboronic acids. nih.gov This reaction proceeds using a catalyst system of a Lewis acid and palladium(II) with XPhos as the optimal ligand, yielding products in moderate to good yields. nih.gov

This flexible methodology provides a wide scope for synthesizing functionally substituted scaffolds and could be adapted for the naphthopyran framework. nih.gov For instance, coupling a suitable naphthopyran precursor with phenylboronic acid under Suzuki-Miyaura conditions would be a direct route to the target molecule. Furthermore, palladium on carbon (Pd/C) is used as a catalyst for the dehydrogenation of intermediate cycloadducts in the synthesis of N,N-disubstituted 4-amino-3-phenyl-2H-naphtho[1,2-b]pyran-2-ones, demonstrating the utility of palladium catalysis in the final steps of forming the aromatic pyran ring. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of Related Heterocycles This table is based on data from related compound syntheses to illustrate the potential of the methodology.

Reactant 1Reactant 2Catalyst SystemProduct TypeYieldReference
2-Sulfinyl-thiochromoneArylboronic AcidPd(OAc)₂, XPhos, Lewis Acid2-Aryl-4H-thiochromen-4-one50-67% nih.gov
6-bromo-2-coumarin-3-yl-imidazopyrimidineArylboronic AcidPalladium Catalyst6-Aryl-2-coumarin-3-yl-imidazopyrimidineNot Specified nih.gov

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, solvent-free and other environmentally benign methods for the synthesis of pyran derivatives have been extensively developed. These reactions often proceed with high efficiency, simple work-up procedures, and reduced environmental impact. sharif.edu

Mechanochemical methods, such as ball-milling, have emerged as a powerful tool for solvent-free synthesis. nih.gov A three-component, solvent-free synthesis of 4H-pyran derivatives has been reported using ball-milling with a nanoporous metal-organic framework (MOF), Cu₂(NH₂-BDC)₂(DABCO), as a heterogeneous catalyst, affording products in good to excellent yields. nih.gov Another green approach involves the use of ZnO nanoparticles, synthesized via a green biosynthesis method, as a catalyst for the reaction of α,α′-bis(substituted benzylidene) cycloalkanones and malononitrile under solvent-free conditions at 110 °C. orgchemres.org

The use of reusable catalysts is a cornerstone of green synthesis. Nano-kaoline/BF₃/Fe₃O₄ has been employed as a superparamagnetic nanocatalyst in the one-pot, three-component synthesis of 4H-chromenes under solvent-free conditions. sharif.edu Similarly, a nanocatalyst of nanocopper iodide on a layered double hydroxide surface enables the green synthesis of tetrahydrobenzo[b]pyrans and 2-amino-4H-chromene derivatives with high yields (86–96%) and short reaction times (5–23 minutes) under solvent-free conditions at 40 °C. rsc.org

Table 2: Overview of Green and Solvent-Free Synthetic Methods for Pyran Derivatives

MethodCatalystConditionsProduct TypeKey AdvantagesReference
Mechanochemical SynthesisCu₂(NH₂-BDC)₂(DABCO) MOFBall-milling, Solvent-free4H-PyransHigh yields, solvent-free nih.gov
Heterogeneous CatalysisZnO Nanoparticles110 °C, Solvent-free4H-PyransHigh efficiency, reusable catalyst orgchemres.org
Magnetic Nanocatalysisnano-kaoline/BF₃/Fe₃O₄Solvent-free4H-ChromenesHigh yields, recyclable catalyst sharif.edu
NanocatalysisCuI/LDH40 °C, Solvent-freeTetrahydrobenzo[b]pyransRapid kinetics, low temperature rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been recognized as a valuable technique for accelerating reaction rates and improving yields, often under milder conditions than conventional heating. This technology has been successfully applied to the synthesis of various pyran-containing heterocyclic systems. nih.gov

For example, the synthesis of 4H-pyrano[2,3-c]pyrazoles has been achieved via a four-component reaction of ethyl acetoacetate, hydrazine (B178648) hydrate, malononitrile, and various aldehydes in methanol (B129727) with potassium tert-butoxide as a catalyst under microwave irradiation. nanobioletters.com This method was found to be more potent and faster than conventional stirring at room temperature. nanobioletters.com Similarly, pyrano[2,3-d]pyrimidinone derivatives have been synthesized in a single step by the condensation of barbituric acid with benzylidene acetophenone (B1666503) in glacial acetic acid and phosphorous pentoxide under microwave irradiation. researchgate.net While conventional heating methods for some reactions require high temperatures (95-145 °C) and specialized equipment, microwave-assisted synthesis can often achieve comparable or better results in significantly less time. nih.govmdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ProductMethodReaction TimeYieldReference
Quinolin-4-ylmethoxychromen-4-onesConventional Heating (Oil Bath)60 minLower nih.gov
Microwave Irradiation4 min80-95% nih.gov
4H-Pyrano[2,3-c]pyrazolesConventional StirringLongerGood nanobioletters.com
Microwave IrradiationShorterGood nanobioletters.com

Synthesis of Substituted 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- Derivatives

The core naphthopyran structure serves as a versatile template for the introduction of various functional groups and the construction of more complex fused heterocyclic systems.

Functionalization of the naphthopyran skeleton can be achieved by using substituted starting materials in multicomponent reactions. This allows for the strategic placement of substituents on both the naphtho and pyran rings. For instance, the synthesis of 2-amino-4-(substituted phenyl)-4H-naphtho[2,1-b]pyran-3-carbonitriles is achieved through the reaction of substituted chalcones with malononitrile, where the substitution pattern of the chalcone dictates the final functionalization. researchgate.net Similarly, reacting various aromatic aldehydes, malononitrile, and 2-naphthol in the presence of a base like piperidine allows for the incorporation of diverse substituents on the 4-phenyl group of the resulting 4H-naphtho[2,1-b]pyran. google.com

Specific functional groups can be incorporated into the naphthopyran framework to modulate its chemical properties.

Halogen Substituents: Halogenated derivatives can be synthesized by employing halogen-containing starting materials. For example, a one-pot, three-component reaction of 6-bromo-2-naphthol, p-chlorobenzaldehyde, and malononitrile affords the corresponding bromo- and chloro-substituted 4H-naphtho[2,1-b]pyran-3-carbonitrile. researchgate.net

Methoxy Substituents: Methoxy groups can be introduced onto the naphthyl ring system. The synthesis of N,N-disubstituted 4-amino-6-methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-ones proceeds from (E)-2-aminomethylene-3,4-dihydro-6-methoxy-1(2H)naphthalenone precursors. nih.gov

Amino Substituents: The amino group is a common substituent, typically introduced via a multicomponent reaction involving malononitrile. google.com This yields 2-amino-3-carbonitrile substituted pyrans. researchgate.netgoogle.com The synthesis of N,N-disubstituted 1-amino-2-phenyl-3H,12H-naphtho[1,2-b]pyrano[2,3-d]pyran-3-ones has also been described. nih.gov

Nitrile Substituents: The nitrile group is a key functional handle and is almost ubiquitously present in pyran syntheses that utilize malononitrile as a C3 synthon. nih.gov The reaction of 2-naphthol with an arylidenemalononitrile (formed in situ from an aldehyde and malononitrile) is a standard method for producing 2-amino-3-cyano-4-aryl-4H-naphtho[2,1-b]pyrans. google.com

Table 4: Synthesis of Substituted Naphthopyran Derivatives

SubstituentSynthetic ApproachPrecursorsProduct ExampleReference
Halogen (Br)Three-component reaction6-bromo-2-naphthol, p-chlorobenzaldehyde, malononitrileBromo-substituted 4H-naphtho[2,1-b]pyrano-3-carbonitrile researchgate.net
Methoxy (OCH₃)Cycloaddition/Dehydrogenation6-methoxy-1(2H)naphthalenone derivative, phenylchloroketene4-amino-6-methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one nih.gov
Amino (NH₂) & Nitrile (CN)Three-component reaction2-naphthol, 3-nitrobenzaldehyde, malononitrile2-Amino-4-(3-nitrophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile google.com

The reactive nature of the functional groups on the naphthopyran ring, particularly the 2-amino-3-cyano motif, allows for further annulation reactions to form fused heterocyclic systems.

Pyranopyrimidines: These fused systems can be synthesized through multicomponent reactions. For example, naphthopyranopyrimidine derivatives have been prepared via a one-pot, three-component condensation of N,N-dimethylbarbituric acid, aromatic aldehydes, and 2-naphthol using nano silica (B1680970) phosphoric acid as a catalyst under solvent-free conditions. researchgate.net The general synthesis of pyrano[2,3-d]pyrimidine scaffolds often involves the Knoevenagel-Michael tandem cyclocondensation of barbituric acid, malononitrile, and an aryl aldehyde. researchgate.net

Triazolopyrimidines: More complex fused systems like pyrano[3,2-e] nih.govresearchgate.netmobt3ath.comtriazolo[2,3-c]-pyrimidines have also been synthesized, demonstrating the versatility of the naphthopyran core as a building block for diverse heterocyclic libraries. researchgate.net

Spiro-Heterocycle Derivatives

The fusion of heterocyclic rings at a single spiro-carbon atom creates unique three-dimensional structures with significant potential in medicinal chemistry. The synthesis of spiro-heterocycle derivatives from 2-phenyl-4H-naphtho(2,3-b)pyran-4-one is an area of interest for generating novel molecular scaffolds. A prominent strategy involves the creation of spiro[pyran-3,3'-oxindole] derivatives. These syntheses are typically achieved through multicomponent reactions where the pyran ring is formed concurrently with the spiro center.

A well-established method is the organocatalyzed three-component domino reaction of isatins, malononitrile, and a 1,3-dicarbonyl compound. nih.gov In a plausible adaptation for the naphthopyran system, the α,β-unsaturated ketone moiety within the 2-phenyl-4H-naphtho[2,3-b]pyran-4-one ring could serve as a reactant. The reaction could be initiated with an isatin (B1672199) derivative and an active methylene compound like malononitrile. This would form a Knoevenagel adduct from the isatin, which then participates in a Michael addition to the naphthopyran ring, followed by cyclization to yield the spiro-heterocyclic product. Cinchona alkaloid-derived thioureas are often effective catalysts for such enantioselective transformations, and the addition of water has been noted to significantly improve enantiomeric excess in some cases. nih.gov

Another approach involves the [3+2] cycloaddition of azomethine ylides, generated in situ from isatins and amino acids, with the exocyclic double bond of a 3-ylideneoxindole, which acts as the dipolarophile. nih.gov This methodology allows for the diastereoselective synthesis of complex spiropyrrolidine-oxindoles, forming multiple stereocenters in a single step. nih.govresearchgate.net While not directly starting with the pre-formed naphthopyran, these methods highlight the general strategies for constructing spiro-pyran architectures that could be adapted for derivatization.

Mechanistic Investigations of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- Formation

Understanding the reaction mechanisms is crucial for the rational design of synthetic routes and the optimization of reaction conditions. The formation of the 2-phenyl-4H-naphtho[2,3-b]pyran-4-one scaffold can be achieved through several distinct mechanistic pathways.

A prevalent and efficient method for the synthesis of 4H-pyran rings is the domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization. researchgate.netnih.gov This pathway is particularly effective in multicomponent reactions, which offer high atom economy and procedural simplicity. rsc.org

For the synthesis of 2-phenyl-4H-naphtho[2,3-b]pyran-4-one, a plausible three-component reaction would involve 2-hydroxy-1,4-naphthoquinone, benzaldehyde, and an active methylene compound (e.g., ethyl cyanoacetate (B8463686) or malononitrile), typically catalyzed by a base like piperidine or diethylamine. libretexts.orggoogle.com The mechanism proceeds as follows:

Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between benzaldehyde and the active methylene compound to form a benzylidenemalononitrile or related α,β-unsaturated system.

Michael Addition: The 2-hydroxy-1,4-naphthoquinone is deprotonated by the base, forming a nucleophilic naphthoxide anion. This anion then attacks the electron-deficient β-carbon of the Knoevenagel adduct in a conjugate or Michael addition.

Cyclization/Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where the oxygen atom attacks a nitrile or ester group, followed by tautomerization and dehydration to yield the final, stable 4H-naphtho[2,3-b]pyran-4-one ring system.

This tandem Knoevenagel-Michael reaction cascade is a powerful strategy for constructing various 2-amino-4H-chromene and pyran derivatives. researchgate.netrsc.org

The formation of the naphthopyran skeleton can also be accomplished through the rearrangement or transformation of other cyclic precursors. A significant method involves the acid-catalyzed reaction of a naphthol with a propargyl alcohol. rsc.org This reaction does not simply involve dehydration and etherification but proceeds through a series of sophisticated molecular rearrangements.

The proposed mechanism is initiated by the acid-catalyzed condensation of a naphthol (e.g., 2-naphthol) with a phenyl-substituted propargyl alcohol to form a naphthyl propargyl ether intermediate in situ. rsc.org This ether then undergoes a sequence of transformations:

Claisen Rearrangement: A thermal researchgate.netresearchgate.net-sigmatropic rearrangement (Claisen rearrangement) occurs, forming an allenyl naphthol intermediate.

1,5-Hydride Shift & Enolization: The allenyl naphthol species subsequently enolizes and can undergo a 1,5-hydrogen shift to generate a vinyl-quinone methide intermediate, which exists in equilibrium with its merocyanine (B1260669) form. rsc.org

6π-Electrocyclization: The final step is a thermal 6π-electrocyclization of the conjugated triene system of the intermediate, which closes the pyran ring to furnish the thermodynamically stable 2-phenyl-4H-naphtho[2,3-b]pyran-4-one structure. rsc.org

This pathway represents a powerful ring-forming and transformation strategy, enabling the construction of the complex naphthopyran system from simpler naphthol and alkyne precursors. researchgate.netrsc.org

Cycloaddition reactions provide a convergent and stereocontrolled route to cyclic systems. The hetero-Diels-Alder reaction, a variant of the [4+2] cycloaddition, is particularly suited for the synthesis of oxygen-containing heterocycles like pyrans. organic-chemistry.org

A key strategy for forming the chromene and naphthopyran ring is through the [4+2] cycloaddition of an ortho-quinone methide (o-QM) as the diene component with a suitable dienophile. rsc.org These highly reactive o-QMs are typically generated in situ. For the synthesis of 2-phenyl-4H-naphtho[2,3-b]pyran-4-one, a plausible route involves the generation of a naphtho-quinone methide from a precursor such as 2-hydroxy-3-(hydroxymethyl)-1,4-naphthoquinone.

The mechanism would be:

Generation of the Diene: Under thermal or mild anionic conditions, the precursor eliminates a molecule of water to generate the highly reactive naphtho-quinone methide. nih.gov This species contains a conjugated 1-oxa-1,3-diene system.

[4+2] Cycloaddition: The transient naphtho-quinone methide is immediately trapped by a dienophile. In this case, phenylacetylene (B144264) would serve as the dienophile. The concerted [4+2] cycloaddition reaction between the naphtho-quinone methide and phenylacetylene constructs the pyran ring fused to the naphthalene (B1677914) core.

Tautomerization: The initial cycloadduct would then tautomerize to give the final aromatic 2-phenyl-4H-naphtho[2,3-b]pyran-4-one product.

This approach offers a powerful and direct method for constructing the core structure with control over regioselectivity. rsc.orgorganic-chemistry.org

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis of 2-phenyl-4H-naphtho[2,3-b]pyran-4-one, particularly through multicomponent strategies like the Knoevenagel-Michael cascade, is highly dependent on the reaction conditions. Systematic optimization of parameters such as the catalyst, solvent, temperature, and reaction time is essential to maximize product yield and selectivity.

Research on the synthesis of related 2-amino-4H-benzo[b]pyrans provides a model for this optimization. nih.govnih.gov Key factors include:

Catalyst: The choice and amount of catalyst are critical. While conventional bases like piperidine or L-proline are effective, they can lead to longer reaction times. nih.gov The use of solid catalysts, such as sodium ethoxide under mechanochemical (grinding) conditions, can dramatically increase reaction rates and yields. nih.gov Metal-organic frameworks (MOFs) have also emerged as highly efficient heterogeneous catalysts that can be easily separated and reused. nih.gov The catalyst's role is to facilitate both the initial Knoevenagel condensation and the subsequent Michael addition by activating the respective substrates. nih.gov

Solvent: The reaction can be performed in various solvents, with polar solvents like ethanol, DMF, or DMSO often giving good results. However, solvent-free conditions, particularly using ball milling or grinding, have proven to be exceptionally efficient, offering benefits of reduced waste, shorter reaction times, and often higher yields. nih.govnih.gov

Temperature: Many of these reactions can be conducted at ambient temperature, which is advantageous from an energy and sustainability perspective. In some cases, moderate heating (e.g., 50-80 °C) may be required to drive the reaction to completion, especially with less reactive substrates. google.comnih.gov

The following table, based on data from the synthesis of related 2-amino-4H-benzo[b]pyrans, illustrates a typical optimization study for a three-component reaction.

Table 1: Optimization of Reaction Conditions for a Model Three-Component Pyran Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)
1NoneEthanolReflux12 hNo Product
2Piperidine (10)EthanolRT6 h75
3L-Proline (15)EthanolRT8 h70
4Na₂CO₃ (20)Water803 h85
5Cu₂(NH₂-BDC)₂(DABCO) (MOF)Solvent-free (Ball mill)RT15 min96
6Solid NaOEt (20)Solvent-free (Grinding)RT5 min95
7Solid NaOEt (20)DMFRT2 h88
8Solid NaOEt (20)DMSORT2 h86

This table is a representative example compiled from general findings in the literature for analogous pyran syntheses. nih.govnih.gov

This data clearly shows that solvent-free mechanochemical methods using an appropriate catalyst (Entries 5 and 6) are superior, providing nearly quantitative yields in a fraction of the time compared to traditional solution-phase methods.

Iii. Advanced Spectroscopic and Structural Elucidation of 4h Naphtho 2,3 B Pyran 4 One, 2 Phenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms.

Proton NMR is instrumental in confirming the presence and arrangement of hydrogen atoms within the 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- scaffold. The chemical shifts (δ) of the protons are indicative of their local electronic environment. For the parent compound, the aromatic protons of the naphthoquinone and phenyl rings typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. A characteristic singlet is often observed for the olefinic proton at the C-3 position, a key indicator of the pyran ring's integrity.

In a study of a hydroxylated derivative, 5-hydroxy-4H-naphtho[2,3-b]pyran-4-one, 2-phenyl-, the olefinic proton at C-3 appeared as a singlet at δ 6.61 ppm. The protons of the phenyl group at C-2 showed multiplets in the range of δ 7.53-7.55 ppm and δ 7.91-7.93 ppm. The protons on the naphthalene (B1677914) core were observed at δ 7.30 (d, J=9.2 Hz, H-6), δ 7.70 (t, J=8.0 Hz, H-7), δ 7.62 (d, J=8.4 Hz, H-8), and δ 7.21 (d, J=9.2 Hz, H-9). A distinctive singlet at δ 13.11 ppm confirmed the presence of the hydroxyl proton at C-5, which is deshielded due to hydrogen bonding with the adjacent carbonyl group.

The introduction of different substituents onto the core structure leads to predictable changes in the ¹H NMR spectrum, further aiding in structural verification. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring or the naphthalene system will shift the resonance of nearby protons.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Derivatives of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl-

Proton 5-hydroxy-4H-naphtho[2,3-b]pyran-4-one, 2-phenyl-
H-3 6.61 (s)
H-6 7.30 (d, J=9.2 Hz)
H-7 7.70 (t, J=8.0 Hz)
H-8 7.62 (d, J=8.4 Hz)
H-9 7.21 (d, J=9.2 Hz)
H-2', H-6' 7.91-7.93 (m)
H-3', H-4', H-5' 7.53-7.55 (m)
5-OH 13.11 (s)

s = singlet, d = doublet, t = triplet, m = multiplet

Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon skeleton. The carbonyl carbon (C-4) is a particularly notable resonance, typically appearing significantly downfield (δ > 180 ppm) due to the strong deshielding effect of the double bond to oxygen. The carbons of the aromatic rings display signals in the δ 110-160 ppm range, with their precise shifts influenced by substituent effects.

For 5-hydroxy-4H-naphtho[2,3-b]pyran-4-one, 2-phenyl-, the carbonyl carbon at C-4 was observed at δ 182.2 ppm. The carbon atoms of the pyran ring, C-2 and C-3, resonated at δ 163.7 and δ 108.7 ppm, respectively. The quaternary carbons showed signals at their expected positions, confirming the fused ring system. The various aromatic carbons of the naphthalene and phenyl moieties were assigned based on their chemical shifts and multiplicities.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Derivative of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl-

Carbon 5-hydroxy-4H-naphtho[2,3-b]pyran-4-one, 2-phenyl-
C-2 163.7
C-3 108.7
C-4 182.2
C-4a 114.3
C-5 158.3
C-5a 134.1
C-6 120.3
C-7 136.9
C-8 124.6
C-9 119.5
C-9a 131.6
C-10a 118.8
C-1' 131.5
C-2', C-6' 129.2
C-3', C-5' 126.5
C-4' 131.9

For more complex derivatives or in cases of ambiguous signal assignment, multi-dimensional NMR techniques are indispensable. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another. Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon pairs.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular puzzle, for instance, by correlating the olefinic H-3 proton with carbons C-2, C-4, and C-4a, or the phenyl protons with C-2, thereby unambiguously linking the phenyl substituent to the pyran ring. In the analysis of 5-hydroxy-4H-naphtho[2,3-b]pyran-4-one, 2-phenyl-, HMBC was used to confirm the assignment of quaternary carbons by observing correlations from nearby protons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- and its derivatives is dominated by a strong absorption band corresponding to the stretching vibration (ν) of the carbonyl (C=O) group in the pyran-4-one ring. This band typically appears in the region of 1650-1690 cm⁻¹. For a synthesized derivative, a characteristic C=O stretching frequency was noted at 1674 cm⁻¹. In another example, 5-hydroxy-4H-naphtho[2,3-b]pyran-4-one, 2-phenyl-, the carbonyl stretch was observed at 1670 cm⁻¹.

Other important absorptions include those for C=C stretching of the aromatic and pyran rings, found in the 1450-1600 cm⁻¹ region, and C-O stretching vibrations, typically located between 1000 and 1300 cm⁻¹. The presence of a hydroxyl group, as in a hydroxylated derivative, would introduce a broad O-H stretching band, usually around 3200-3600 cm⁻¹.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Derivatives of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl-

Functional Group 5-hydroxy-4H-naphtho[2,3-b]pyran-4-one, 2-phenyl-
O-H Stretch 3434
C=O Stretch 1670
C=C Stretch (Aromatic) 1629, 1594, 1576
C-O Stretch 1266, 1182

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places. For 5-hydroxy-4H-naphtho[2,3-b]pyran-4-one, 2-phenyl-, the molecular ion peak [M+H]⁺ was observed at m/z 327.0965 by HRMS, corresponding to the molecular formula C₂₁H₁₅O₃.

Electron impact (EI) or electrospray ionization (ESI) methods are commonly used. Under mass spectrometric conditions, the parent molecule fragments in a predictable manner. Common fragmentation pathways for this class of compounds may include retro-Diels-Alder reactions of the pyran ring or the loss of small, stable molecules like CO. The fragmentation pattern serves as a fingerprint that can help to confirm the core structure and the nature of its substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The extensive conjugation in the 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- system, encompassing the naphthalene rings, the pyranone ring, and the phenyl substituent, results in strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum.

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the conformation of the molecule and its packing arrangement within the crystal lattice. For complex polycyclic aromatic compounds like 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- and its derivatives, this technique is crucial for understanding their steric and electronic properties in the solid state.

While the specific crystal structure of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- is not publicly available in crystallographic databases as of the latest searches, analysis of closely related derivatives provides significant insight into the expected structural features of this class of compounds. One such informative example is the crystal structure of 4-(2-Bromophenyl)-2-phenylpyrano[3,2-c]chromen-5(4H)-one, a related pyran-fused chromenone. researchgate.net

The study of this derivative reveals that the extensive ring system is nearly planar. researchgate.net The dihedral angle between the chromene and the pyran rings of the pyranochromen-5(4H)-one core is minimal, indicating a high degree of planarity for the fused ring system. researchgate.net In this derivative, the 2-bromophenyl group is oriented almost perpendicular to the main ring system. researchgate.net This perpendicular orientation is a common feature in such multi-ring systems, arising from the steric hindrance between the substituent and the core.

In the crystal packing of this derivative, intermolecular interactions such as weak C—H⋯π bonds are observed, which link molecules into inversion dimers. researchgate.net Additionally, a short contact between the bromine atom and a carbonyl oxygen atom suggests a degree of intermolecular interaction influencing the solid-state arrangement. researchgate.net

The crystallographic data for this related derivative are summarized in the table below. This data provides a foundational understanding of the geometric parameters that could be anticipated for the parent compound, 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl-.

Interactive Table: Crystallographic Data for 4-(2-Bromophenyl)-2-phenylpyrano[3,2-c]chromen-5(4H)-one researchgate.net

ParameterValue
Empirical Formula C₂₄H₁₅BrO₃
Formula Weight 431.27
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)11.5959 (2)
b (Å)17.7890 (4)
c (Å)8.7610 (2)
α (°)90
β (°)97.060 (1)
γ (°)90
Volume (ų)1793.53 (7)
Z 4
Temperature (K)100
Radiation Mo Kα
Wavelength (Å)0.71073

The detailed structural parameters obtained from single-crystal X-ray diffraction of derivatives are invaluable for computational modeling and structure-activity relationship (SAR) studies of the entire class of 2-phenyl-naphthopyranones. They provide the empirical basis for understanding how structural modifications influence molecular conformation and, consequently, the material or biological properties of these compounds.

Iv. Photophysical and Electronic Properties of 4h Naphtho 2,3 B Pyran 4 One, 2 Phenyl Systems

Absorption and Emission Characteristics

The interaction of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- with light is dictated by its electronic structure, leading to specific absorption and emission phenomena that are influenced by external factors such as solvent polarity.

The absorption and emission spectra of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- demonstrate a marked dependence on the polarity of the solvent, a phenomenon known as solvatochromism. In many organic compounds, an increase in solvent polarity can lead to a bathochromic (red) shift in the emission wavelength due to the stabilization of the excited state. For similar 4H-pyran derivatives, studies have shown that molecules with strong electron-donating groups can exhibit significant red-shifted solvatochromic activity as solvent polarity increases, which is attributed to an intramolecular charge transfer (ICT) process. researchgate.net For instance, in a study of related heterocyclic materials, emission wavelengths were observed to be highly sensitive to solvent polarity, showing a red shift in more polar solvents.

While specific data tables for 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- are not available in the surveyed literature, the general principles of solvatochromism observed in analogous compounds with extended aromatic systems suggest that its spectral properties would be similarly influenced by the solvent environment. The interaction between the solute and solvent molecules can alter the energy difference between the ground and excited states, resulting in shifts in the absorption and emission maxima.

The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. This property is inherently linked to the molecule's structure and the non-radiative decay pathways available to the excited state. For a molecule to be considered a strong fluorophore, a high quantum yield is desirable.

In related fluorescent heterocyclic systems, quantum yields can vary dramatically based on molecular structure and substitution. For example, studies on coumarin (B35378) derivatives have reported quantum yields as high as 0.83, indicating highly efficient fluorescence. nih.gov Conversely, other systems are designed to have low fluorescence quantum yields for specific applications, such as photodynamic therapy. The structural rigidity of a molecule often enhances the emission by limiting non-radiative decay through molecular vibrations. While the precise fluorescence quantum yield for 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- is not documented in the available research, its rigid, fused-ring structure would suggest the potential for significant fluorescence. The actual value would depend on the delicate balance between radiative and non-radiative decay processes. materialsciencejournal.org

The phenomenon of dual absorption or emission peaks can occur in certain molecules due to processes such as excited-state intramolecular proton transfer (ESIPT), formation of tautomers, or aggregation. For example, in derivatives of 3-hydroxy-4H-chromene-4-one, an analogue of the core structure of the title compound, electronically excited molecules can coexist in both normal and tautomeric forms, leading to emission in different spectral regions. researchgate.net This results in two distinct emission bands that are highly sensitive to the environment.

There is no specific evidence in the reviewed literature to suggest that 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- exhibits dual absorption peaks under normal conditions. Such behavior is highly specific to the molecular structure and its ability to undergo specific photochemical transformations upon excitation.

Theoretical and Computational Studies of Electronic Structure

To complement experimental findings, theoretical methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict the properties of complex molecules.

For complex heterocyclic systems, DFT has been used to analyze reactivity sites and the stability of different tautomeric forms. ijsrce.com In the case of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, DFT was used to explore the molecular electrostatic potential (MEP), which identifies regions of positive and negative potential and predicts sites for molecular interactions. nih.gov Although specific DFT calculation results for 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- were not found, such studies on analogous systems confirm the utility of this method in understanding the fundamental electronic properties that govern its behavior. nih.govmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov A small energy gap is indicative of high chemical reactivity and a greater ease of electronic excitation. nih.gov

The HOMO and LUMO orbitals are used to understand intramolecular charge transfer. Typically, the HOMO is localized on the electron-donating part of a molecule, while the LUMO is on the electron-accepting part. In studies of various organic molecules, the HOMO-LUMO gap has been calculated to elucidate charge transfer characteristics. ijsrce.comnih.gov For example, in one study, the HOMO-LUMO energy gap for a molecule was found to be higher in a polar solvent, indicating greater stability. nih.gov The analysis of these frontier orbitals provides a theoretical foundation for understanding the electronic transitions observed in absorption and emission spectra.

Prediction of Optical Properties

The optical properties of naphthopyranone systems can be effectively predicted and understood through computational chemistry. Theoretical calculations, often combined with experimental techniques, are instrumental in studying the electronic structure and predicting the behavior of these chromophores. researchgate.net Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are used to model the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that helps in predicting the electronic absorption spectra of the molecule.

For instance, in studies of similar complex chromophores, the HOMO and LUMO distributions provide insight into the nature of electronic transitions. researchgate.net Theoretical models can also calculate properties like Mulliken atomic charges on different parts of the molecule, which helps in understanding the intramolecular charge transfer (ICT) characteristics upon photoexcitation. researchgate.net These theoretical predictions are often validated by comparing them with experimental data obtained from techniques such as cyclic voltammetry and spectroelectrochemistry, which provide empirical values for the energy levels and redox properties of the compounds. researchgate.net

Structure-Photophysical Property Relationships

The introduction of various substituent groups onto the core naphthopyranone structure can dramatically alter its photoluminescent properties. This principle is a cornerstone of designing fluorescent molecules for specific applications. Research on analogous heterocyclic systems, such as naphtho[2,3-d]thiazole-4,9-diones, demonstrates that modifying the molecule can lead to significant shifts in absorption and emission wavelengths. nih.gov

For example, the introduction of nitrogen-containing heterocyclic groups at the 2-position of a related naphtho-fused ring system was found to cause large bathochromic (red) shifts in the emission spectra, with fluorescence maxima moving to over 600 nm in polar solvents. nih.gov This effect is generally attributed to the electron-donating or electron-withdrawing nature of the substituent, which alters the energy levels of the HOMO and LUMO and influences the intramolecular charge transfer characteristics of the molecule.

The table below summarizes the observed effects of different substituents on the photophysical properties of analogous naphtho-fused heterocyclic systems.

Core Structure Substituent Group Effect on Photoluminescence Reference
Naphtho[2,3-d]thiazole-4,9-dioneNitrogen-containing heterocyclesLarge bathochromic shift in emission, resulting in orange-red fluorescence. nih.gov
Naphtho[2,3-b]furan-4,9-dione4-(Tert-butyl)phenylResulted in a faint yellow solid. mdpi.com
Naphtho[2,3-b]furan-4,9-dione4-PropylphenylResulted in a yellow solid. mdpi.com
4H-Naphtho(2,3-b)pyran-4-oneDiethylaminoAlters electronic properties. uni.lu
4H-Naphtho(2,3-b)pyran-4-oneEthylmethylaminoAlters electronic properties. uni.lu

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its optical behavior. For 2-phenyl-4H-naphtho[2,3-b]pyran-4-one, a key conformational factor is the dihedral angle between the plane of the 2-phenyl group and the plane of the naphthopyranone ring system. This rotation can influence the extent of π-conjugation across the molecule.

A more planar conformation generally leads to a more extended π-conjugated system, which typically results in a smaller HOMO-LUMO gap and a bathochromic shift in the absorption and emission spectra. Conversely, a larger twist angle can disrupt π-conjugation, leading to a larger energy gap and a hypsochromic (blue) shift. The study of such conformational effects often involves a combination of X-ray diffraction analysis to determine the solid-state structure and NMR spectroscopy in solution, complemented by theoretical calculations to model the energetic landscape of different conformations. researchgate.net While specific studies on the conformational effects for 2-phenyl-4H-naphtho[2,3-b]pyran-4-one are not widely detailed, the principles derived from related aromatic and heterocyclic systems are directly applicable. researchgate.net

Potential for Optoelectronic and Photoactive Material Applications

The tunable photophysical properties of 2-phenyl-4H-naphtho[2,3-b]pyran-4-one and its derivatives make them attractive candidates for a range of optoelectronic and photoactive material applications. The broader family of 4H-pyrans has been recognized for its diverse biological activities and applications in the cosmetic and agrochemical industries. nih.gov

Research into structurally related push-pull systems, where an electron donor is linked to an electron acceptor through a conjugated bridge, has highlighted significant potential for second-order nonlinear optical (NLO) applications. researchgate.net Chromophores based on a 4H-pyranylidene donor unit have shown strong NLO responses, which are crucial for technologies like electro-optic switching and frequency conversion in optical devices. researchgate.net The ability to modulate the intramolecular charge transfer through chemical modification is key to enhancing these NLO properties. researchgate.net

Furthermore, the strong fluorescence exhibited by many derivatives points towards their use in other areas. nih.gov These include the development of fluorescent probes for chemical or biological sensing, as well as active layers in organic light-emitting diodes (OLEDs). The inherent photoactivity of these compounds also suggests potential applications as photosensitizers in photodynamic therapy or in photocatalysis.

V. Investigation of Biological Activities and Molecular Interactions of 4h Naphtho 2,3 B Pyran 4 One, 2 Phenyl Derivatives Excluding Clinical Outcomes

Anti-inflammatory Properties and Underlying Mechanisms

Derivatives of 2-phenyl-4H-naphthopyran-4-one have demonstrated notable anti-inflammatory properties. The core benzoflavone structure is considered a promising moiety for the development of potent anti-inflammatory agents. jetir.org A study involving the synthesis of a series of novel 2-phenyl-4H-naphtho[1,2-b]pyran-4-one analogues revealed that some of these compounds exhibit anti-inflammatory activity comparable to standard drugs. jetir.org The introduction of electron-withdrawing groups into the structure was found to potentially enhance this anti-inflammatory potential. jetir.org

In a broader context of related flavonoid derivatives, such as 2-phenyl-4H-chromen-4-one, research has delved into the molecular mechanisms underlying their anti-inflammatory effects. One such study identified a derivative that suppressed the release of pro-inflammatory cytokines. nih.gov The mechanism of action was attributed to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathways in RAW264.7 cells. nih.gov This compound was shown to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov In a mouse model of lipopolysaccharide (LPS)-induced inflammation, this derivative also significantly decreased the serum levels of IL-6 and TNF-α, suggesting its potential to modulate inflammatory responses through the TLR4/MAPK pathway. nih.govnih.gov

The anti-inflammatory activity of these compounds is often evaluated through their ability to inhibit the production of inflammatory mediators. For instance, some triazole derivatives, which are also heterocyclic compounds, have been shown to reduce the production of proinflammatory cytokines, tumor necrosis factor-α and interleukin-6, in β-amyloid-induced Alzheimer's disease models by repressing MAPK/NF-κB signaling pathways. mdpi.com

Table 1: Anti-inflammatory Activity of Selected 2-phenyl-4H-naphthopyran-4-one and Related Derivatives

Compound Type Model System Key Findings Mechanism of Action
2-phenyl-4H-naphtho[1,2-b]pyran-4-one analogues In vivo (animal models) Comparable anti-inflammatory activity to standard drugs. jetir.org Enhanced potential with electron-withdrawing groups. jetir.org
2-phenyl-4H-chromen-4-one derivative (Compound 8) In vitro (RAW264.7 cells) & In vivo (LPS-induced mouse model) Suppression of NO, IL-6, and TNF-α. nih.gov Inhibition of TLR4/MAPK signaling pathway. nih.govnih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal)

The antimicrobial potential of 4H-naphthopyran derivatives and their fused heterocyclic systems has been a significant area of investigation. A series of 4-(p-halophenyl)-4H-naphthopyran derivatives were synthesized and screened for their antimicrobial activity. nih.govnih.gov The results indicated that these compounds possess variable degrees of inhibition against both bacteria and fungi. nih.gov

For instance, ethyl 2-amino-4-(p-chlorophenyl)naphthopyrane-3-carboxylate and several triazolopyrimidine derivatives exhibited good activity against Staphylococcus aureus. nih.gov Similarly, 2-amino-3-cyano-4-(p-fluorophenyl)naphthopyran and certain triazolopyrimidine derivatives showed good activity against Bacillus subtilis. nih.gov In terms of antifungal activity, compounds such as 2-amino-3-cyano-4-(p-fluorophenyl)naphthopyran and ethyl 2-amino-4-(p-chlorophenyl)naphthopyran-3-carboxylate demonstrated good efficacy against Aspergillus fumigatus and Candida albicans. nih.gov

Further studies on related pyran derivatives have also highlighted their antimicrobial properties. nih.gov For example, certain 4H-pyran derivatives have been evaluated for their antibacterial activity against various strains, with some compounds showing lower IC50 values than the standard ampicillin (B1664943) against Gram-positive isolates. nih.gov The antimicrobial activity of newly synthesized naphtho jetir.orgnih.govnih.govtriazol-thiadiazin derivatives was tested against both Gram-positive and Gram-negative bacteria, with some compounds showing inhibitory activity against Pseudomonas aeruginosa at a concentration of 250 µg/mL. umsha.ac.ir Some of these compounds also demonstrated significant antifungal activity, with one derivative being more potent than the control drug fluconazole (B54011) against several Candida species. umsha.ac.ir

Table 2: Antimicrobial Activity of Selected 4H-Naphthopyran Derivatives

Compound Target Microorganism Activity Level
Ethyl 2-amino-4-(p-chlorophenyl)naphthopyrane-3-carboxylate Staphylococcus aureus Good
2-amino-3-cyano-4-(p-fluorophenyl)naphthopyran Bacillus subtilis Good
2-amino-3-cyano-4-(p-fluorophenyl)naphthopyran Aspergillus fumigatus, Candida albicans Good
Ethyl 2-amino-4-(p-chlorophenyl)naphthopyran-3-carboxylate Aspergillus fumigatus, Candida albicans Good

Antiproliferative Activity and Effects on Cell Division

The antiproliferative properties of 4H-naphthopyran derivatives have been explored, with several studies demonstrating their potential to inhibit the growth of cancer cells. A study on 4-aryl-4H-naphthopyran derivatives evaluated their Src kinase inhibitory and anti-proliferative activities. nih.gov The unsubstituted 4-phenyl analog showed a Src kinase inhibitory effect with an IC50 value of 28.1 μM. nih.gov Certain derivatives, such as the 3-nitro-phenyl and 3-pyridinyl derivatives, were found to inhibit the proliferation of BT-20 breast carcinoma cells by 33% and 31.5%, respectively, which was more potent than the reference drug doxorubicin. nih.gov

The mechanism of antiproliferative action for some naphthopyran derivatives involves interaction with microtubules. nih.gov For example, 2-amino-4-(3-nitrophenyl)-4H-naphtho(1,2-b)pyran-3-carbonitrile was identified as a microtubule-targeting agent. nih.gov A related analogue, with a 4-(3,4,5-trimethoxyphenyl) substitution, was found to be a highly potent inhibitor of c-Myb activity, a transcription factor often upregulated in various cancers. nih.gov Further derivatives were synthesized and shown to be cytotoxic with nanomolar IC50 values, inhibiting tubulin polymerization and destabilizing microtubules in living cells. nih.gov These compounds induced a strong G2/M cell cycle arrest, leading to an increase in sub-G1 cells through the induction of effector caspases 3 and 7. nih.gov

In the broader class of pyran derivatives, many have been reported to possess cytotoxic activity against various human tumor cell lines. semanticscholar.org For instance, certain 4H-pyran derivatives synthesized from benzoylacetone (B1666692) exhibited potent anti-proliferative activity, with some showing higher activity than the positive control, Foretinib. semanticscholar.org

Table 3: Antiproliferative Activity of Selected 4H-Naphthopyran Derivatives

Compound Cell Line IC50/Inhibition Target/Mechanism
4-phenyl-4H-naphthopyran (unsubstituted) - IC50 = 28.1 μM Src kinase inhibition
3-Nitro-phenyl 4H-naphthopyran derivative BT-20 (breast carcinoma) 33% inhibition Not specified
3-Pyridinyl 4H-naphthopyran derivative BT-20 (breast carcinoma) 31.5% inhibition Not specified

Antiviral Properties

The pyran scaffold is a common feature in many compounds with antiviral activity. nih.gov Fused 4H-pyran derivatives have garnered interest for their potential as antiviral agents, including the inhibition of influenza virus sialidases. nih.gov While specific studies focusing exclusively on 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- for antiviral activity are less common, the broader class of pyran-containing compounds has shown promise. semanticscholar.org For instance, pyran derivatives are known to possess antiviral properties. researchgate.net

Research into flavonoids, which share structural similarities, has shown that compounds like 5,7,4'-trihydroxy-8-methoxyflavone can inhibit influenza virus sialidase and the infection of cells by the influenza virus. documentsdelivered.com This suggests that the core flavonoid-like structure present in 2-phenyl-4H-naphthopyran-4-one could be a basis for antiviral activity.

Antioxidant Potential

The antioxidant properties of pyran derivatives have been a subject of investigation. semanticscholar.org Studies on 4H-pyran derivatives have demonstrated their capacity as antioxidant agents. nih.gov For example, certain synthesized 4H-pyran derivatives exhibited high radical scavenging activity in the DPPH assay, with some compounds showing scavenging potencies of up to 90.50% at a concentration of 1 mg/mL, comparable to the standard antioxidant BHT (95.30%). nih.gov

The structural features of these molecules play a crucial role in their antioxidant activity. A study on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) and its derivatives highlighted the importance of hydroxyl groups. rsc.org It was found that the hydroxyl group at the olefin position had a remarkable impact on the antioxidant activity, indicating that the unstable enol structure is a key factor. rsc.org This suggests that the presence and position of hydroxyl groups on the 2-phenyl-4H-naphthopyran-4-one scaffold would likely influence its antioxidant potential.

Table 4: Antioxidant Activity of Selected 4H-Pyran Derivatives

Compound Assay Result
6-Amino-4-(2-chloro-3-hydroxy-phenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylic acid ethyl ester DPPH radical scavenging 90.50% scavenging at 1 mg/mL
6-Amino-4-(aryl)-5-cyano-2-methyl-4H-pyran-3-carboxylic acid ester DPPH radical scavenging 88.00% scavenging at 1 mg/mL

Enzyme Inhibition Studies (e.g., Tyrosinase, Influenza Virus Sialidases)

Derivatives of 2-phenyl-4H-naphthopyran-4-one and related structures have been investigated for their ability to inhibit various enzymes.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and medicinal applications. nih.gov While direct studies on 2-phenyl-4H-naphthopyran-4-one are limited, research on structurally related chalcone (B49325) derivatives provides insights. For instance, thiophene (B33073) chalcone derivatives with a 2,4-dihydroxy functional group on the benzylidene moiety have been shown to be potent tyrosinase inhibitors. nih.gov The number and location of hydroxyl groups on the phenyl ring significantly affect the inhibitory capacity. nih.gov Similarly, furan (B31954) chalcone derivatives bearing a 2,4-dihydroxy group on the benzylidene ring exhibited potent tyrosinase inhibitory activity. nih.gov

Influenza Virus Sialidase Inhibition: Influenza virus sialidase (neuraminidase) is a crucial enzyme for the release of new virus particles from infected cells, making it a key target for antiviral drugs. nih.govresearchgate.net Pyran and fused 4H-pyran derivatives have been noted for their potential to inhibit influenza virus sialidases. nih.govnih.gov Rational drug design based on the crystal structure of influenza virus sialidase has led to the development of potent pyran-based inhibitors. nih.gov Flavonoids, which include the basic structure of the title compound, have also been shown to inhibit influenza virus sialidase, with some demonstrating potent activity. documentsdelivered.com Sialic acid-based inhibitors, some of which are pyran derivatives, have been designed and shown to be potent inhibitors of influenza virus replication. mdpi.com

Modulation of Receptor Activity (e.g., AMPA Receptor)

The modulation of receptor activity is another area of investigation for pyran derivatives. Specifically, substituted 5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyrans have been identified as potentiators of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. nih.gov AMPA receptors are glutamate (B1630785) receptors that mediate fast synaptic transmission in the central nervous system, and their modulation has therapeutic implications for various neurological and psychiatric disorders. This finding suggests that the core pyran structure, including that found in 4H-naphthopyran-4-one derivatives, could potentially interact with and modulate the activity of such receptors.

Structure-Activity Relationship (SAR) Studies without Clinical Correlation

The biological efficacy of compounds based on the 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- scaffold is intricately linked to their molecular architecture. Structure-Activity Relationship (SAR) studies aim to decipher the relationship between the chemical structure of these molecules and their resulting biological activity. These investigations typically involve the synthesis of a series of analogues where specific parts of the molecule are systematically modified. By comparing the biological activities of these derivatives, researchers can identify key structural features, or pharmacophores, that are essential for the desired biological response, as well as features that may enhance or diminish this activity. For the 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- series, SAR studies are crucial for optimizing lead compounds into more potent and selective agents, primarily in preclinical research settings.

The substitution pattern on both the naphthopyran core and the appended 2-phenyl ring plays a pivotal role in determining the biological profile of these derivatives. Research into analogous heterocyclic systems has demonstrated that even minor structural modifications can lead to significant changes in activity, influencing interactions with biological targets such as enzymes or cellular receptors.

Studies on closely related 4-aryl-4H-naphthopyran scaffolds have provided valuable insights into these relationships, particularly concerning anticancer and enzyme inhibitory activities. For instance, in a series of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile derivatives evaluated for Src kinase inhibition, the nature of the aryl group at the 4-position was found to be a critical determinant of activity. The research indicated that less bulky substituents on the aryl ring are preferred. Specifically, an unsubstituted phenyl group at this position was well-tolerated and contributed to Src inhibitory activity. nih.gov This suggests that steric hindrance in the target's binding pocket may be a limiting factor.

The following table summarizes the findings from a study on 4-aryl-4H-naphthopyran derivatives and their effect on the proliferation of the BT-20 breast carcinoma cell line.

Table 1: Anti-proliferative Activity of Selected 4-Aryl-4H-Naphthopyran Derivatives

Compound ID 4-Aryl Substituent % Inhibition of BT-20 Cell Proliferation (at 50 µM)
4c 4-Chlorophenyl 24.8%
4e 4-Fluorophenyl 33.0%
4h 2-Naphthyl 31.5%
Doxorubicin (Positive Control) 25.0%

Data sourced from a study on 4-aryl-4H-naphthopyran derivatives. nih.gov

In another study focusing on benzo[a]pyrano[2,3-c]phenazine derivatives, substitutions on the γ-pyran ring were investigated for their impact on antitumor activity against various cancer cell lines. researchgate.net The results highlighted that the presence of a cyano (CN) group alongside a p-dimethylamino phenyl substituent on the pyran structure led to the most potent compound against the HepG2 (hepatocellular carcinoma) cell line. researchgate.net This finding underscores the importance of electronic and steric factors of substituents on the pyran moiety in modulating cytotoxic activity.

Table 2: Anticancer Activity of a Benzo[a]pyrano[2,3-c]phenazine Derivative

Compound ID Substituents on γ-Pyran Ring Cell Line IC₅₀ (µM)
6{1,2,1,9} CN, p-dimethylamino phenyl HepG2 6.71
Hydroxycamptothecine (Positive Control) HepG2 >10.7 (approx. 1.6x less potent)

Data sourced from a study on benzo[a]pyrano[2,3-c]phenazine derivatives. researchgate.net

These examples from related molecular frameworks illustrate a clear principle: the biological response of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- derivatives can be finely tuned by strategic placement of various functional groups. Electron-donating or withdrawing groups, as well as bulky or compact substituents, can alter the molecule's conformation, solubility, and ability to interact with biological targets.

Stereochemistry can be a critical factor in the biological activity of chiral molecules, as enantiomers often exhibit different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements, which dictate their interactions with chiral biological macromolecules like enzymes and receptors.

In the context of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- derivatives, a chiral center can be introduced, most commonly at the C4 position of the pyran ring, especially in derivatives like 4-aryl-4H-naphthopyrans. While the parent compound itself is achiral, its derivatives bearing a substituent at the C4 position are typically synthesized and evaluated as racemic mixtures, containing an equal amount of both enantiomers.

The synthesis of certain phenyl-substituted naphtho[2,1-b]pyrans has been described where the potential for racemates and individual enantiomers is acknowledged. nih.gov However, the literature often lacks a systematic evaluation of the biological activities of the separated enantiomers for this specific class of compounds. nih.gov This represents a significant gap in the current understanding of their SAR. It is plausible that one enantiomer is significantly more active than the other or that the two enantiomers have entirely different biological targets or effects.

Therefore, while the importance of stereochemistry is well-established in medicinal chemistry, its specific impact on the biological activity of chiral 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- derivatives remains an area that requires more focused investigation. Future research involving stereospecific synthesis or chiral separation of racemates, followed by comparative biological evaluation, would be invaluable for elucidating a more complete and accurate structure-activity relationship.

Vi. Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future of synthesizing 2-phenyl-4H-naphtho[2,3-b]pyran-4-one and its derivatives is increasingly geared towards environmentally benign and efficient methods. While traditional syntheses have been established, emerging research emphasizes the adoption of green chemistry principles.

Key Future Research Directions:

Catalyst- and Solvent-Free Synthesis: A significant advancement lies in the development of protocols that eliminate the need for hazardous catalysts and organic solvents. Thermal heating of reactants in the absence of any medium represents a cost-effective and sustainable approach that is anticipated to be further explored for the synthesis of a wider range of fused 4H-pyran derivatives.

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are gaining prominence due to their high atom economy, reduced reaction times, and simplified procedures. The use of recyclable and efficient catalysts, such as neodymium(III) oxide (Nd₂O₃), is a promising avenue for the synthesis of 4H-pyran derivatives. Future work will likely focus on expanding the scope of MCRs to create diverse libraries of naphthopyran-based compounds.

Visible-Light-Mediated Synthesis: The use of visible light, particularly blue LEDs, offers a green and efficient method for cycloaddition reactions in the synthesis of related naphtho[2,3-b]furan-4,9-diones. mdpi.com This methodology, which often proceeds without the need for bases, metals, or other catalysts, holds significant potential for adaptation to the synthesis of 2-phenyl-4H-naphtho[2,3-b]pyran-4-one, providing a powerful and environmentally friendly synthetic tool. mdpi.com

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding the properties of complex molecules like 2-phenyl-4H-naphtho[2,3-b]pyran-4-one.

Prospective Computational Studies:

Photophysical Property Prediction: DFT calculations can be employed to predict the photophysical properties of 2-phenyl-4H-naphtho[2,3-b]pyran-4-one and its derivatives. Theoretical investigations into the excited states of related benzo[g]chromen-2-ones have successfully explained their fluorescence behavior, attributing it to the pseudo Jahn-Teller coupling between energetically close S₁ and S₂ states. rsc.org Similar studies on the title compound could guide the design of new molecules with tailored fluorescence properties.

Mechanochemical Reactivity Analysis: DFT calculations have proven accurate in predicting the mechanochemical reactivity of naphthopyrans. nih.gov These models can rationalize the differences in reactivity between various regioisomers by analyzing the alignment of the target C-O pyran bond with the direction of applied mechanical force. nih.gov Future computational work will likely focus on refining these models to predict the behavior of more complex naphthopyran systems under mechanical stress.

Structure-Property Relationships: Computational modeling will be crucial in establishing detailed structure-property relationships. For instance, in the context of dye-sensitized solar cells, DFT calculations have been used to understand how modifications to the molecular structure of naphthopyran dyes affect their electronic and photovoltaic properties. nih.gov This predictive capability will accelerate the design of new materials with optimized performance.

Development of New Fluorescent Probes and Sensors

The inherent fluorescence of the naphthopyran scaffold and its derivatives makes them promising candidates for the development of advanced fluorescent probes and sensors.

Future Avenues of Research:

Solvatochromic and H-Bond Sensitive Probes: The fluorescence of related coumarin (B35378) analogues, such as 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, is dramatically enhanced in polar protic solvents due to the suppression of internal conversion through hydrogen bonding. rsc.org This suggests that 2-phenyl-4H-naphtho[2,3-b]pyran-4-one could be engineered to act as a highly sensitive probe for solvent polarity and hydrogen-bonding environments.

"Turn-On" Fluorescence Enhancement: The design of molecules that exhibit a "turn-on" fluorescence response upon interaction with a specific analyte is a key goal in sensor development. The introduction of different aromatic groups into a parent pyran structure can regulate its aggregation-induced emission (AIE) and mechanochromic (MC) properties, leading to fluorescence enhancement. rsc.org This principle could be applied to the 2-phenyl-4H-naphtho[2,3-b]pyran-4-one scaffold to create novel sensors.

Probes for Biological Systems: While research on the specific use of 2-phenyl-4H-naphtho[2,3-b]pyran-4-one as a biological probe is nascent, related naphtho[2,3-d]thiazole-4,9-diones have been investigated for their fluorescence and antimicrobial activity. nih.govmdpi.com Future studies could explore the functionalization of the 2-phenyl-4H-naphtho[2,3-b]pyran-4-one core to create probes for specific biological targets or to monitor cellular processes.

Investigation of Material Science Applications (e.g., Dyes, Pigments)

The unique photochromic and electronic properties of naphthopyrans position them as key components in the development of advanced materials, particularly dyes and pigments for various technological applications.

Emerging Material Science Applications:

Dye-Sensitized Solar Cells (DSSCs): Diaryl-naphthopyran photochromic dyes have been shown to be effective sensitizers for TiO₂ mesoporous electrodes in DSSCs. nih.gov These "photo-chromo-voltaic" cells can self-adapt their light absorption and electricity generation in response to light intensity. nih.gov Future research will likely focus on synthesizing new derivatives of 2-phenyl-4H-naphtho[2,3-b]pyran-4-one with modified spacers and anchoring groups to improve their photovoltaic performance and the reversibility of the photochromic process. nih.gov

Photochromic Materials: Naphthopyrans are a commercially important class of photochromic dyes that can generate a colored isomer upon exposure to UV light, a process that is reversible. The versatility of the naphthopyran framework allows for the fine-tuning of color and fading kinetics through strategic structural modifications. This opens up possibilities for creating materials with multicolor mechanochromic and complex stimuli-responsive behavior for applications in smart windows, optical data storage, and security inks.

Mechanochromic Polymers: The mechanochemical ring-opening of naphthopyrans to form colored merocyanine (B1260669) dyes is a key feature for their use as molecular force probes in polymers. nih.gov These mechanochromic mechanophores provide a visual indication of stress and strain in materials. Future work in this area will involve incorporating 2-phenyl-4H-naphtho[2,3-b]pyran-4-one and its derivatives into various polymer matrices to develop advanced stress-sensing materials.

Ligand Design for Specific Molecular Targets

The structural scaffold of 2-phenyl-4H-naphtho[2,3-b]pyran-4-one, also known as γ-naphthoflavone, presents a promising starting point for the design of ligands that can interact with specific biological targets.

Future Directions in Ligand Design:

Enzyme Inhibition: The related compound, β-naphthoflavone, is a known agonist of the aryl hydrocarbon receptor and an inducer of cytochrome P450 enzymes. nih.gov This suggests that 2-phenyl-4H-naphtho[2,3-b]pyran-4-one could be a scaffold for designing more potent and selective modulators of these and other enzymes. Molecular docking studies will be instrumental in predicting the binding affinity of designed ligands to their target proteins.

Anticancer Drug Development: The pyran nucleus is a common feature in many compounds with anticancer activity. Molecular docking studies on newly designed piperidin-4-one derivatives have identified promising compounds with significant binding affinity to proteins implicated in cancer. nih.gov The 2-phenyl-4H-naphtho[2,3-b]pyran-4-one framework could be similarly explored for the rational design of novel anticancer agents. Future research will involve synthesizing libraries of derivatives and evaluating their cytotoxicity and inhibitory activity against specific cancer-related targets like VEGFR-2. nih.gov

Multi-Target Ligands: The complexity of many diseases necessitates the development of drugs that can interact with multiple targets. Computational methods are being developed to facilitate the automated design of ligands with desired polypharmacological profiles. The 2-phenyl-4H-naphtho[2,3-b]pyran-4-one scaffold, with its potential for diverse functionalization, is an attractive candidate for the development of such multi-target ligands.

Mechanochemical Studies of Naphthopyran Systems

The study of how mechanical force can induce chemical transformations in naphthopyran systems is a rapidly emerging field with significant potential for creating novel responsive materials.

Key Areas for Future Mechanochemical Research:

Understanding Reaction Pathways: Mechanochemical activation of naphthopyrans can lead to different reaction pathways compared to photochemical activation. Investigating these differences will provide fundamental insights into mechanochemical reactivity and could lead to the discovery of novel molecular transformations and products.

Tunable Mechanochromism: The color and fading kinetics of the colored merocyanine species produced upon mechanochemical activation can be tuned by modifying the structure of the naphthopyran mechanophore. Future research will focus on synthesizing a wider range of 2-phenyl-4H-naphtho[2,3-b]pyran-4-one derivatives with different substituents to create a palette of mechanochromic responses.

Multimodal Sensing Materials: By blending structurally distinct naphthopyran mechanophores, it is possible to create materials with multicolor mechanochromic and complex stimuli-responsive behavior. This opens the door to the development of sophisticated multimodal sensors that can respond to different types of stimuli, such as mechanical force and light.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-phenyl-4H-naphtho[2,3-b]pyran-4-one and its derivatives?

  • Methodological Answer : The compound and its analogs are synthesized via benzyne cycloaddition or nucleophilic addition reactions. For example, 2,3-didehydronaphthalene intermediates (generated from precursors like [(3-trimethylsilyl)-2-naphthyl]iodonium triflate) react with thiaazadienes or selenoazadienes in the presence of catalysts such as Bu4_4NF. Yields typically range from 62% to 94%, depending on substituents and reaction conditions . NMR spectroscopy (¹H and ¹³C) and X-ray crystallography are critical for structural confirmation .

Q. How is the structural characterization of 2-phenyl-4H-naphtho[2,3-b]pyran-4-one performed?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and substituent-specific signals (e.g., methyl groups at δ 1.5–2.5 ppm). ¹³C NMR identifies carbonyl carbons (~180 ppm) and aromatic backbone carbons .
  • Crystallography : Single-crystal X-ray diffraction confirms bond angles, dihedral angles, and packing motifs. For example, the morpholinyl-substituted derivative (5e) shows a planar naphthopyran core with substituents in equatorial positions .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Aromatase Inhibition : Cell-free assays using human placental microsomes measure IC50_{50} (0.5 μM) and competitive inhibition constants (Ki_i = 0.2 μM) via tritiated-water release from androstenedione .
  • Antimicrobial Screening : Agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) are conducted, with MIC values reported for derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50_{50} values for aromatase inhibition?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardization steps include:

  • Using recombinant human aromatase for consistency.
  • Validating purity via HPLC (>98%) to exclude impurities affecting activity .
  • Cross-referencing with structural analogs (e.g., 2-(4-morpholinyl) derivatives) to assess substituent effects on potency .

Q. What strategies optimize reaction yields during the synthesis of selenazine or thiazine derivatives?

  • Methodological Answer :

  • Catalyst Screening : Bu4_4NF enhances diradical intermediate stability, improving cycloaddition efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCM) favor nucleophilic addition, while DMF may stabilize intermediates .
  • Temperature Control : Reactions at 0°C minimize side-product formation during benzyne generation .

Q. How do computational methods predict the binding interactions of 2-phenyl-naphthopyrans with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model interactions with aromatase (PDB: 3EQM), highlighting hydrogen bonds between the pyran-4-one carbonyl and heme iron .
  • MD Simulations : Trajectories (50–100 ns) assess stability of ligand-enzyme complexes, with RMSD/RMSF analyses identifying key binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.